3,4-Dibenzyloxybenzylamine
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Overview
Description
3,4-Dibenzyloxybenzylamine: is an organic compound with the molecular formula C21H21NO2 It is characterized by the presence of two benzyloxy groups attached to a benzylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzyloxybenzylamine typically involves the reaction of 3,4-dibenzyloxybenzaldehyde with ammonia or an amine under reductive conditions. One common method includes the reduction of the corresponding oxime using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts. The process often includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibenzyloxybenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can yield derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzylamine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are frequently used.
Substitution: Reagents like and are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction can produce hydroxybenzylamine derivatives .
Scientific Research Applications
3,4-Dibenzyloxybenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibenzyloxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3,4-Dimethoxybenzylamine
- 3,4-Dibenzyloxybenzaldehyde
- 3,4-Dibenzyloxybenzoic acid
Uniqueness: 3,4-Dibenzyloxybenzylamine is unique due to its specific structural features, such as the presence of two benzyloxy groups, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds that may lack these functional groups or have different substitution patterns .
Properties
IUPAC Name |
[3,4-bis(phenylmethoxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16,22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFYLMNLVWFYIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CN)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618471 |
Source
|
Record name | 1-[3,4-Bis(benzyloxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190018-05-4 |
Source
|
Record name | 1-[3,4-Bis(benzyloxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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